molecular formula C19H18N4O2 B2726731 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251609-02-5

1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No. B2726731
CAS RN: 1251609-02-5
M. Wt: 334.379
InChI Key: LRFYFLCRASNDGX-UHFFFAOYSA-N
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Description

The compound “1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a small molecule . It belongs to the class of organic compounds known as acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of N-arylacetamides involve N-acetylation of arylamines . This process is often used in the preparation of amide compounds and also for the protection of –NH functional groups .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes an acetamide group conjugated to a phenyl group, which is a characteristic of acetanilides . The exact molecular structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-heterocyclic Carbene-Silver(I) Acetate Complexes

    Research has explored the synthesis of N-heterocyclic carbene (NHC) precursors leading to NHC–silver(I) acetate complexes derived from imidazole compounds. These complexes have shown preliminary in vitro antibacterial activity and cytotoxicity against cancer cell lines, illustrating their potential in medicinal chemistry and drug development (Hackenberg et al., 2013).

  • Gold(III) N-heterocyclic Carbene Complexes

    Gold(III) N-heterocyclic carbene complexes have been utilized as precatalysts in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines under ambient conditions. This research demonstrates the utility of imidazole derivatives in catalysis and organic synthesis (Samantaray et al., 2011).

Biological Evaluation

  • Antimicrobial and Anticancer Activity

    Imidazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed promising results against various bacterial and fungal strains, hinting at their potential as antimicrobial agents (Jadhav et al., 2017).

  • Fluorescent Probes for Mercury Ion Detection

    Certain imidazole-4-carboxamide derivatives have been found to be efficient fluorescent probes for mercury ion detection in environmental monitoring. This application underscores the compound's utility in developing sensitive and selective probes for environmental pollutants (Shao et al., 2011).

properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(24)21-17-9-7-15(8-10-17)11-23-12-18(20-13-23)19(25)22-16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYFLCRASNDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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